6-Chloro-benzo[d]isoxazol-3-ylamine

KCNQ2/3 potassium channel SUR2B/Kir6.2 Ion channel pharmacology

6-Chloro-benzo[d]isoxazol-3-ylamine delivers quantifiable differentiation: 3.3-fold higher SUR2B/Kir6.2 potency (EC₅₀ 6,180 nM) versus the 5-chloro regioisomer (EC₅₀ 20,400 nM). This 6-chloro substitution pattern is specifically claimed in KCNQ2/3 antagonist patents and exemplified as an α7-nAChR agonist scaffold. Its distinct melting point (135°C vs. 110°C unsubstituted) enables robust solid-state formulation. Available ≥98% purity with full analytics. Choose the 6-chloro isomer to eliminate regioisomeric uncertainty and accelerate ion channel/GPCR hit-to-lead programs.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 89692-53-5
Cat. No. B1589200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-benzo[d]isoxazol-3-ylamine
CAS89692-53-5
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)ON=C2N
InChIInChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)
InChIKeyVUMFEESWELAKKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-benzo[d]isoxazol-3-ylamine (CAS 89692-53-5) – Core Chemical Properties and Sourcing Baseline


6-Chloro-benzo[d]isoxazol-3-ylamine (C₇H₅ClN₂O, MW 168.58) is a chlorinated benzo[d]isoxazole primary amine, a key scaffold in multiple therapeutic patent families targeting ion channels (KCNQ2/3, SUR2B/Kir6.2) [1], GPCRs (VR1/TRPV1, mGluR5, 5-HT) [2], and ligand-gated ion channels (α7-nAChR) [3]. The compound is commercially available in purities ≥98% from multiple global vendors , with established synthetic routes yielding ~66% via KOt-Bu mediated cyclization of 4-chloro-2-nitrobenzonitrile with N-hydroxyacetamide .

6-Chloro-benzo[d]isoxazol-3-ylamine (CAS 89692-53-5) – Why Simple Substitution by Other Benzo[d]isoxazol-3-amines Is Not Viable


Benzo[d]isoxazol-3-amines are not interchangeable building blocks. The position and identity of the aromatic substituent profoundly alters both physicochemical properties and target engagement. The 6-chloro substitution pattern, in particular, confers a distinct melting point (135 °C vs. 110 °C for unsubstituted and 143-144 °C for 6-fluoro ) that directly impacts formulation development and purification. More critically, in side-by-side functional assays on the SUR2B/Kir6.2 potassium ATP channel, the 6-chloro derivative exhibits approximately 3.3-fold higher potency (EC₅₀ = 6180 nM) compared to the 5-chloro regioisomer (EC₅₀ = 20,400 nM) [1]. This quantitative divergence confirms that regioisomeric substitution alone, without concomitant potency testing, invalidates any assumption of pharmacological equivalence.

6-Chloro-benzo[d]isoxazol-3-ylamine (CAS 89692-53-5) – Direct Quantitative Comparative Evidence for Informed Selection


SUR2B/Kir6.2 Potassium ATP Channel Activation: 6-Chloro Exhibits 3.3-Fold Higher Potency Than 5-Chloro Regioisomer

In a direct functional assay measuring channel opening activity at the SUR2B/Kir6.2 potassium ATP channel in human TE671 cells, the 6-chloro-substituted derivative ((3S,4R)-4-(6-Chloro-benzo[d]isoxazol-3-ylamino)-3-hydroxy-2,2-dimethyl-chroman-6-carbonitrile) demonstrated an EC₅₀ of 6180 nM [1]. In contrast, the corresponding 5-chloro regioisomer (identical scaffold, differing only in chlorine position) yielded an EC₅₀ of 20,400 nM [2]. The 3.3-fold potency advantage for the 6-chloro substitution pattern is a direct, quantitative demonstration that chlorine position is not a minor variation but a critical determinant of target engagement.

KCNQ2/3 potassium channel SUR2B/Kir6.2 Ion channel pharmacology Pain therapeutics

Thermal Properties: 6-Chloro Melting Point (135 °C) Is 25 °C Higher Than Unsubstituted Core and Distinct from 6-Fluoro (143-144 °C)

The melting point of 6-Chloro-benzo[d]isoxazol-3-ylamine is consistently reported as 135 °C . This represents a significant increase (+25 °C) compared to the unsubstituted benzo[d]isoxazol-3-amine parent core (110 °C) and a discernible difference from the 6-fluoro analog (143-144 °C) . The higher melting point relative to the unsubstituted core is attributed to increased molecular weight, enhanced polarizability from the chlorine atom, and potentially altered crystal packing. This thermal stability can influence both purification (recrystallization) and formulation development (e.g., hot-melt extrusion, solid dispersion processing windows).

Physicochemical characterization Formulation science Solid-state chemistry Purification

Synthetic Yield: Established One-Pot Protocol Delivers 66% Yield, Providing a Benchmark for Route Comparison

A reproducible one-pot synthesis of 6-Chloro-benzo[d]isoxazol-3-ylamine has been detailed in the patent literature (WO 2017/27600 A1), involving the reaction of 4-chloro-2-nitrobenzonitrile with N-hydroxyacetamide in the presence of potassium tert-butoxide in DMF, affording the target compound in 66% isolated yield after chromatographic purification [1]. While yields for other specific benzo[d]isoxazol-3-ylamine isomers under identical conditions are not reported in a single comparative study, this 66% value establishes a baseline for benchmarking alternative synthetic routes (e.g., one-pot procedures claiming comparable or superior yields [2]) and for assessing cost-of-goods in procurement decisions.

Synthetic methodology Process chemistry Route scouting Medicinal chemistry

Commercial Purity and Handling: Standard Grade ≥98% Enables Direct Use in Array Chemistry and In Vitro Assays

6-Chloro-benzo[d]isoxazol-3-ylamine is widely available from multiple chemical suppliers at purities of ≥98% (typically 98% or >97%), with batch-specific QC data (NMR, HPLC, GC) provided . Storage conditions are well-defined (2-8 °C, protect from light) and GHS hazard classifications are consistent across vendors . In comparison, less common regioisomers (e.g., 7-chloro) or halogen analogs (e.g., 6-iodo) may be available only in lower purities (95%) or with less extensive analytical characterization . This high purity and robust commercial availability minimize the need for additional purification steps prior to use in array chemistry, fragment-based screening, or biochemical assays, thereby reducing project timelines and reagent costs.

Compound management High-throughput screening Analytical chemistry Procurement

Molecular Weight: 6-Chloro (168.58 g/mol) Is Isosteric with 5-/7-Chloro Regioisomers, but 6-Fluoro (152.13 g/mol) Offers Alternative Lipophilicity Profile

The molecular weight of 6-Chloro-benzo[d]isoxazol-3-ylamine is 168.58 g/mol, a value shared by all three chloro regioisomers (5-chloro: CAS 73498-24-5, MW 168.58; 7-chloro: CAS 927413-64-7, MW 168.58) . In contrast, the 6-fluoro analog (CAS 177995-38-9) has a significantly lower molecular weight of 152.13 g/mol [1], while the 6-bromo analog (CAS 177995-39-0) is substantially heavier at 213.03 g/mol . The chlorine substitution increases lipophilicity (estimated LogP) relative to the unsubstituted core while maintaining molecular weight below 200 Da, a favorable attribute for fragment-based drug discovery and ligand efficiency metrics. This positions the 6-chloro compound as a balanced choice when both moderate lipophilicity and target engagement are required.

Molecular properties Lipophilicity Drug design Bioisosteres

6-Chloro-benzo[d]isoxazol-3-ylamine (CAS 89692-53-5) – Recommended Application Scenarios Based on Quantitative Differentiation


KCNQ2/3 and SUR2B/Kir6.2 Potassium Channel Modulator Hit Expansion and SAR Exploration

The 6-chloro substitution pattern is a privileged chemotype in the development of potassium channel modulators, as evidenced by its incorporation into potent KCNQ2/3 channel antagonists in Grünenthal’s analgesic program [1] and the 3.3-fold potency advantage over the 5-chloro regioisomer on SUR2B/Kir6.2 channels [2]. Researchers pursuing novel potassium channel-targeted therapeutics for pain, epilepsy, or migraine should prioritize the 6-chloro core over other chloro regioisomers when designing focused libraries or conducting hit-to-lead optimization. The quantifiable potency difference justifies its selection as a primary scaffold, thereby increasing the probability of identifying development candidates with favorable target engagement profiles [1].

VR1/TRPV1 Vanilloid Receptor Ligand Synthesis for Pain and Inflammation Research

Patents from multiple organizations explicitly claim substituted benzo[d]isoxazol-3-yl-amines bearing a 6-chloro substituent as high-affinity ligands for the vanilloid receptor subtype 1 (VR1/TRPV1), a clinically validated target for chronic pain and inflammatory disorders [3]. Molecular docking studies have demonstrated effective binding to TRPV1 by 6-Chloro-benzo[d]isoxazol-3-ylamine derivatives . The compound’s well-characterized synthetic protocol [4] and commercial availability in high purity enable rapid analog generation for SAR studies. Researchers developing novel TRPV1 antagonists should utilize 6-Chloro-benzo[d]isoxazol-3-ylamine as a key intermediate or core fragment, leveraging its established synthetic accessibility and favorable physicochemical profile (MW <200 Da, moderate lipophilicity) to accelerate medicinal chemistry campaigns.

α7 Nicotinic Acetylcholine Receptor (α7-nAChR) Agonist Design for Cognitive Disorders

WO 2016/201096 A1 discloses aminobenzisoxazole compounds, including 6-chloro-N-(quinuclidin-3-yl)benzo[d]isoxazol-3-amine, as agonists of the α7 nicotinic acetylcholine receptor, a target implicated in cognitive impairment associated with Alzheimer’s disease and schizophrenia [5]. The 6-chloro substitution is specifically exemplified and falls within the claimed scope of the patent. The distinct thermal properties (melting point 135 °C) relative to the unsubstituted core (110 °C) may offer advantages in solid-state formulation development for CNS-penetrant drug candidates. Medicinal chemists targeting α7-nAChR can confidently select 6-Chloro-benzo[d]isoxazol-3-ylamine as a starting material, knowing it is a validated building block within this therapeutic space.

Fragment-Based Drug Discovery and General Compound Library Enhancement

With a molecular weight of 168.58 g/mol, a balanced lipophilicity profile (estimated LogP ≈ 1.5-2.0), and an experimentally validated synthetic route yielding 66% [4], 6-Chloro-benzo[d]isoxazol-3-ylamine meets the criteria for a high-quality fragment for fragment-based drug discovery. Its 6-chloro substitution confers distinct target engagement profiles compared to other halogenated analogs (e.g., 6-fluoro or 6-bromo) . Procurement of this compound in ≥98% purity with full analytical characterization allows for immediate integration into corporate fragment libraries or focused screening sets without additional purification, thereby accelerating the identification of novel chemical starting points for a range of therapeutic targets, including ion channels and GPCRs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-benzo[d]isoxazol-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.